N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-3-22-16-8-10-17(11-9-16)23-13-12-19-18(20)14-4-6-15(21-2)7-5-14/h4-11H,3,12-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWFCSRZZCHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation and Etherification: Core Steps
The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide hinges on sequential amidation and etherification reactions. A pivotal intermediate, 4-methoxybenzoic acid , undergoes activation via thionyl chloride or carbodiimide reagents to form the corresponding acyl chloride or active ester, which then reacts with 2-(4-ethoxyphenoxy)ethylamine.
Key reaction conditions :
- Solvent Systems : Dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are preferred for their inertness and compatibility with amine nucleophiles.
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as over-alkylation.
A representative protocol from Patent WO2024123815A1 involves coupling 4-methoxybenzoyl chloride with 2-(4-ethoxyphenoxy)ethylamine in DCM, yielding the target compound in 78% efficiency after 12 hours.
Palladium-Catalyzed Cross-Coupling for Intermediate Synthesis
Advanced routes employ palladium-catalyzed cross-coupling to construct the ethoxyphenoxyethyl moiety. For instance, the Buchwald-Hartwig amination of 4-ethoxyphenol with 2-chloroethylamine derivatives in the presence of Pd(OAc)₂/XPhos achieves high regioselectivity.
Optimized catalytic system :
| Component | Quantity (mol%) | Role |
|---|---|---|
| Pd(OAc)₂ | 2.5 | Catalyst |
| XPhos | 5.0 | Ligand |
| Cs₂CO₃ | 2.0 equiv | Base |
| Toluene | Solvent | Reaction medium |
This method reduces byproduct formation to <5% and achieves 85% yield under reflux conditions.
Resolution of Enantiomers via Chiral Salts
Diastereomeric Salt Formation
The ethylenediamine backbone introduces chirality, necessitating enantiomeric resolution. Patent WO2024123815A1 discloses the use of quinine as a chiral resolving agent. The racemic free base is treated with quinine in a 1:1 molar ratio in methyl tert-butyl ether (MTBE)/n-heptane, selectively crystallizing the (R)-enantiomer as a quinine salt.
Critical parameters :
- Solvent Polarity : MTBE/heptane (3:7 v/v) optimizes solubility differences.
- Crystallization Temperature : 0–5°C ensures high enantiomeric excess (ee >98%).
Hydrolysis and Functional Group Interconversion
Nitrile Hydrolysis to Amide
A precursor containing a cyano group, N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzonitrile , is hydrolyzed to the amide using concentrated HCl or enzymatic nitrilases.
Comparative analysis of hydrolysis methods :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 8h | 92 | 95 |
| Enzymatic (Nitrilase) | pH 7.5, 37°C, 24h | 88 | 98 |
Enzymatic hydrolysis offers superior purity, avoiding side reactions such as ester cleavage.
Large-Scale Production and Process Optimization
Continuous Flow Synthesis
Industrial-scale production adopts continuous flow reactors to enhance reproducibility. A patented process (US20060093677A1) utilizes a jet-milling system for solvent-free mixing of intermediates, achieving throughputs of 50 kg/batch.
Advantages :
Recrystallization and Purification
Final purification involves recrystallization from methanol/water (4:1 v/v), yielding needle-like crystals with >99.5% HPLC purity. Alternative solvent systems include:
| Solvent Combination | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol/water | 85 | 99.1 |
| Acetone/water | 89 | 99.3 |
| IPA/heptane | 78 | 98.7 |
Stability and Degradation Studies
Forced Degradation Profiling
Stability studies under ICH guidelines reveal susceptibility to oxidative degradation in accelerated conditions (40°C/75% RH). Major degradation products include:
- 4-Methoxybenzoic acid (hydrolysis product).
- 2-(4-Ethoxyphenoxy)ethanol (ether cleavage).
Stabilization strategies :
- Antioxidants : 0.1% w/w BHT reduces degradation by 60%.
- Packaging : Aluminum blister packs with desiccants extend shelf life to 24 months.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or phenols.
Scientific Research Applications
N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
4-Methoxybenzamide Derivatives with Ethoxyethyl Chains
- 4-Methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide (CAS 551921-43-8) Structure: Features a 4-methoxybenzamide core with a 4-methoxybenzoyl-oxyethyl chain. Key Difference: The ethoxy group in the target compound is replaced by a methoxybenzoyl group here. Implications: The methoxybenzoyl group may increase steric hindrance and reduce solubility compared to the ethoxyphenoxy group in the target compound .
Indole-Based Benzamide Derivatives
- N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide (Compound 16) Structure: Contains a 4-methoxybenzamide linked to an indole-ethyl group. Melting Point: 132.8–134.3°C, lower than fluorinated analogs (e.g., 136–138°C for N-(3-fluoro-1-hydroxybutyl)-4-methoxybenzamide) . Biological Relevance: Indole groups are associated with Toll-like Receptor 4 (TLR4) modulation, unlike the ethoxyphenoxy group, which may target sigma receptors .
Sigma Receptor Ligands
- N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-123I-MBA) Application: Used in sigma receptor scintigraphy for breast cancer imaging. Tumor-to-Background Ratio: 2.04, demonstrating strong tumor targeting. Structural Insight: The piperidinyl ethyl group enhances lipophilicity and receptor binding compared to ethoxyphenoxy chains .
GPR35 Agonists
- N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (Compound 56)
EGFR Kinase Inhibitors
- N-(1-Isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide (Compound 7j) Docking Score: −9.65 kcal/mol (EGFR TKD binding). Comparison: The quinazolinone moiety increases binding affinity compared to simpler ethyl-phenoxy groups .
Halogenation and Fluorination
- N-(3-Fluoro-1-hydroxybutyl)-4-methoxybenzamide
Thiazole and Triazole Derivatives
Solubility and Lipophilicity Trends
| Compound | Key Substituent | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 4-Ethoxyphenoxy ethyl | ~3.2 | ~0.05 (low) |
| N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide | Indole-ethyl | ~2.8 | ~0.1 (moderate) |
| P-123I-MBA | Piperidinyl ethyl | ~3.5 | ~0.02 (very low) |
| Compound 56 (GPR35 agonist) | Bromo-tetrazole | ~2.5 | ~0.2 (high) |
- Trends : Ethoxy and piperidinyl groups increase lipophilicity (higher LogP), while polar groups (tetrazole, hydroxy) improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
